molecular formula C19H22F2N2O B5758973 1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B5758973
M. Wt: 332.4 g/mol
InChI Key: JGDNEHSYZFPDPK-UHFFFAOYSA-N
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Description

1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a piperazine ring substituted with a 2,5-difluorophenylmethyl group and a 2-ethoxyphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzyl chloride and 2-ethoxyaniline.

    Formation of Intermediate: The 2,5-difluorobenzyl chloride is reacted with piperazine to form 1-(2,5-difluorophenylmethyl)piperazine.

    Final Product Formation: The intermediate is then reacted with 2-ethoxyaniline under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)piperazine
  • 1-(4-Trifluoromethylphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

Uniqueness

1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring. The presence of both 2,5-difluorophenylmethyl and 2-ethoxyphenyl groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O/c1-2-24-19-6-4-3-5-18(19)23-11-9-22(10-12-23)14-15-13-16(20)7-8-17(15)21/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDNEHSYZFPDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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